Arthothelin

Description

Structure

3D Structure

Properties

CAS No. |

20716-96-5 |

|---|---|

Molecular Formula |

C14H7Cl3O5 |

Molecular Weight |

361.6 g/mol |

IUPAC Name |

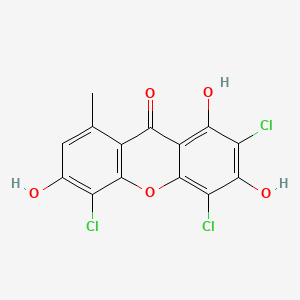

2,4,5-trichloro-1,3,6-trihydroxy-8-methylxanthen-9-one |

InChI |

InChI=1S/C14H7Cl3O5/c1-3-2-4(18)7(15)13-5(3)10(19)6-11(20)8(16)12(21)9(17)14(6)22-13/h2,18,20-21H,1H3 |

InChI Key |

NTAXLEHKEDVPRK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C2=C1C(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O)Cl)O |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O)Cl)O |

Other CAS No. |

20716-96-5 |

Origin of Product |

United States |

Biosynthesis and Biogenetic Pathways of Arthothelin

Elucidation of the Polyketide Biosynthetic Pathway for Arthothelin

The structural foundation of this compound is assembled through the polyketide pathway, a major route for the synthesis of a wide array of natural products in fungi and bacteria. libretexts.org This pathway is characterized by the sequential condensation of small carboxylic acid units to form a long carbon chain that is subsequently folded and modified to create diverse and complex molecules.

Acetate (B1210297)/Polymalonate Pathway Intermediates and Assembly

The biosynthesis of this compound begins with the assembly of a polyketide chain from simple building blocks. researchgate.net The process is initiated by a "starter unit," typically acetyl-CoA, which is then extended by the sequential addition of several "extender units," which are primarily malonyl-CoA. libretexts.orgmdpi.com This assembly is catalyzed by a large, multi-domain enzyme complex known as a polyketide synthase (PKS). ebi.ac.ukplos.org

For xanthones like this compound, the PKS facilitates the condensation of one acetyl-CoA molecule with multiple malonyl-CoA units, leading to the formation of a linear poly-β-keto chain. researchgate.netmdpi.com This linear precursor then undergoes a series of intramolecular cyclization and aromatization reactions to form the characteristic tricyclic xanthone (B1684191) core. mdpi.com Evidence suggests that this ring-closure may proceed through a benzophenone (B1666685) intermediate, which then dehydrates to form the central pyrone ring of the xanthone structure. mdpi.com

Enzymatic Steps and Genetic Clusters Involved in this compound Formation

The entire biosynthetic process for this compound is encoded by a group of genes located together on the fungal chromosome, known as a biosynthetic gene cluster (BGC). nih.govbiorxiv.org This clustering ensures the coordinated expression of all the enzymes required for the pathway. The key enzyme is a type of PKS known as a non-reducing PKS (NR-PKS), which is responsible for building the polyketide backbone without performing the reduction steps seen in fatty acid synthesis. plos.org

Following the formation of the xanthone core, other enzymes encoded within the BGC perform "tailoring" modifications. A crucial step in this compound biosynthesis is the addition of chlorine atoms, a feature common among lichen xanthones. doi.org This is carried out by a specific halogenase enzyme, which regioselectively incorporates chlorine into the xanthone structure. The gene cluster also contains genes for other modifying enzymes, such as cyclases and oxygenases, that complete the synthesis of the final this compound molecule.

Factors Influencing this compound Biosynthesis in Natural and Cultured Systems

The production of this compound is not a constant process. It is influenced by a complex interplay of factors, including the symbiotic relationship within the lichen and various external environmental cues.

Symbiotic Contributions to this compound Production

The symbiotic partnership between the mycobiont (fungus) and the photobiont (alga or cyanobacterium) is central to the production of many lichen secondary metabolites, including this compound. mdpi.com The photobiont, through photosynthesis, supplies the fungal partner with the necessary carbohydrates, which serve as the energy and carbon source for the acetate and malonate units required in the polyketide pathway. doi.org

Interestingly, studies have shown that the mycobiont of lichens like Lecanora rupicola can produce a range of polyketide-derived compounds when grown in isolation, but this compound is notably absent. mdpi.comcambridge.orgnih.gov This suggests that the production of this specific chlorinated xanthone requires a metabolic cooperation between the symbiotic partners. mdpi.comnih.govresearchgate.net The exact nature of this interaction is still under investigation, but it is hypothesized that the photobiont may provide specific precursors or signaling molecules that trigger the complete biosynthetic pathway in the fungus. mdpi.com For instance, in the lichen Lecanora dispersa, the production of 2,7-dichlorolichexanthone by the mycobiont was diverted to other metabolites when cultured without its algal partner. nih.gov

Induction and Regulation of Biosynthetic Gene Expression

The expression of the genes within the this compound BGC is tightly regulated. nih.govmdpi.com Environmental factors such as UV radiation, temperature, and nutrient availability can act as signals that induce or suppress the production of secondary metabolites. researchgate.netresearchgate.netoup.com These compounds often serve protective roles, and their synthesis can be a response to environmental stress. oup.com For example, some lichen compounds are known to absorb UV light, protecting the photobiont from radiation damage. core.ac.uk

The regulation of gene expression can occur at multiple levels, including the modification of chromatin structure through processes like methylation and histone acetylation, which can make genes more or less accessible for transcription. mit.edunih.gov The presence of specific regulatory elements within the 5' untranslated region of messenger RNA can also control the efficiency of translation into proteins. mdpi.com While the specific regulatory mechanisms for the this compound gene cluster are not yet fully elucidated, it is clear that the production of this compound is a highly controlled process, ensuring its synthesis is timed to when it is most needed by the lichen.

Biological Activities and Mechanistic Studies of Arthothelin

In Vitro and Pre-clinical Investigation of Arthothelin's Biological Actions

Table 1: Summary of Reported Antimicrobial Activity of this compound

| Activity Type | Description | Source Organism Example | Reference |

|---|---|---|---|

| General Antimicrobial | Exhibits inhibitory activity against various bacterial and fungal strains. | Myriolecis pruinosa | unito.itmdpi.com |

| Antibacterial | Inhibits the growth of various bacterial strains. | Lecanora rupicola | nih.gov |

| Antifungal | Inhibits the growth of various fungal strains. | Not specified | unito.itmdpi.com |

While the antibacterial properties of this compound are established, detailed investigations into its specific mechanisms of action are limited. General mechanisms proposed for lichen-derived antibiotics include the inhibition of cell wall synthesis, alteration of cell membrane integrity, and the inhibition of nucleic acid and protein synthesis. doi.org However, which of these, if any, are specifically employed by this compound has not been extensively clarified.

One study investigated the effect of twenty-seven lichen secondary metabolites, including this compound, on the Escherichia coli RecA protein, a key component of the bacterial SOS DNA repair system. unimore.it The results indicated that at a concentration of 100 µM, this compound did not show any inhibitory activity against the ATP hydrolytic function of the RecA protein. unimore.itunimore.it This finding suggests that, at least for E. coli, this compound does not exert its antibacterial effect by targeting this specific pathway. Further research is required to elucidate the precise molecular targets and mechanisms underlying its antibacterial action.

Similar to its antibacterial activity, the antifungal capacity of this compound is known, but the mechanistic details remain largely unexplored. unito.itmdpi.com It is categorized alongside other lichen compounds that possess antifungal functions, which are believed to serve an allelopathic role, regulating microbial communities on surfaces where lichens grow. unito.itmdpi.com The specific cellular or molecular processes in fungi that are disrupted by this compound have not been identified in the available research.

This compound possesses significant antioxidant properties. unito.it As a phenolic compound, its ability to act as an antioxidant is attributed to its chemical structure, which allows it to scavenge free radicals and mitigate oxidative damage. doi.org This activity is crucial for lichens, which often endure harsh environmental conditions like high UV radiation and temperature fluctuations that induce oxidative stress. doi.org

The radical scavenging mechanism of phenolic compounds like this compound typically involves processes such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT). nih.gov The hydroxyl groups on the xanthone (B1684191) core are key to this function, as they can donate a hydrogen atom to a free radical, thereby neutralizing it. doi.orgnih.gov While specific mechanistic studies detailing the kinetics and preferred pathways (e.g., HAT vs. SPLET) for this compound are not widely available, its demonstrated ability to scavenge free radicals points to its potential in neutralizing oxidative stress.

Table 2: Overview of this compound's Antioxidant Properties

| Property | Underlying Mechanism (Postulated) | Biological Significance | Reference |

|---|---|---|---|

| Antioxidant Activity | Phenolic structure allows for donation of hydrogen atoms to neutralize free radicals. | Protection against oxidative stress-related damage. | unito.it |

| Free Radical Scavenging | Mechanisms likely include Hydrogen Atom Transfer (HAT) or related pathways. | Contributes to the lichen's tolerance of environmental stressors like UV radiation. | doi.org |

This compound is reported to have cytotoxic properties. unito.itmdpi.comresearchgate.net Xanthones as a chemical class have been investigated for their anti-cancer potential, with research suggesting they can disrupt cancer cell proliferation and induce apoptosis in various cancer cell lines. However, specific bioactivity data for this compound, such as IC₅₀ values against particular cell lines, are not extensively detailed in the reviewed literature. While its cytotoxic nature is frequently mentioned as a known biological activity, comprehensive studies focusing solely on its antiproliferative mechanisms and potency are limited. unito.itmdpi.commdpi.comresearchgate.net

Investigations into other specific biological activities of this compound are not widespread. One notable study screened its effect as a potential inhibitor of the E. coli RecA protein's ATPase activity, where it was found to be inactive. unimore.it While many other lichen-derived compounds exhibit a broad spectrum of activities, including antiviral and anti-inflammatory effects, these properties have not been specifically attributed to this compound in the available scientific literature. dokumen.pub

Antimicrobial Activities of this compound

Molecular and Cellular Mechanisms of this compound Action

The molecular and cellular mechanisms underlying the biological activities of this compound, a chlorinated xanthone derived from lichens, are an area of ongoing scientific investigation. Research into its specific molecular interactions, effects on cellular signaling, and enzyme modulation is beginning to shed light on its potential pharmacological profile.

Identification of Specific Molecular Targets and Binding Interactions

The identification of specific molecular targets is crucial for understanding the mechanism of action of any bioactive compound. For this compound, while comprehensive data remains limited, initial high-throughput screening has provided preliminary leads.

Xanthones as a chemical class are often described as "privileged structures," a term suggesting their molecular framework is capable of binding to a variety of biological targets. researchgate.netnih.gov This characteristic implies that this compound could potentially interact with multiple proteins within the cell.

In one notable finding from a high-throughput screening of a pre-fractionated natural products library, a sample containing this compound was identified as an initial hit against an unspecified kinase target. mdpi.comresearchgate.net This suggests that this compound may function as a kinase inhibitor. However, the specific kinase and the details of the binding interaction, such as binding affinity or the specific amino acids involved in the interaction, have not been publicly detailed.

Further research into related lichen xanthones provides context for this potential activity. For instance, the structurally similar compound norlichexanthone (B23499) has been shown to inhibit several protein kinases, lending support to the hypothesis that the xanthone scaffold is a viable pharmacophore for kinase inhibition. researchgate.netnih.gov

Currently, there is a lack of detailed studies, such as X-ray crystallography or isothermal titration calorimetry, to definitively characterize the binding of this compound to specific protein targets.

Modulation of Cellular Pathways and Signaling Networks by this compound

The ability of a compound to modulate cellular signaling pathways is a key determinant of its pharmacological effect. While direct evidence for this compound's influence on specific signaling networks is not yet well-established, studies on related compounds and lichen extracts provide some indications.

Research on extracts from lichens known to contain this compound has shown inhibitory effects on several cancer-related signaling pathways, including Stat3, Smad, NF-κB, cMYC, and Notch. researchgate.net However, these extracts contained a mixture of secondary metabolites, and the specific contribution of this compound to the observed effects was not isolated. researchgate.net For example, the inhibition of the NF-κB pathway in that study was attributed primarily to another co-occurring lichen compound, usnic acid. researchgate.net

Other studies have demonstrated that different lichen-derived metabolites can suppress key inflammatory pathways such as NF-κB and mitogen-activated protein kinase (MAPK). nih.govnih.govnih.govrsc.org For example, the xanthone secalonic acid D has been reported to interfere with Epidermal Growth Factor (EGF) signaling and the Akt/mTor/P70S6K pathway. researchgate.net These findings highlight the potential for lichen compounds to act on critical cellular cascades, though specific studies confirming such activity for purified this compound are needed.

Enzyme Inhibition and Activation Studies Related to this compound

The investigation of enzyme inhibition is a primary method for elucidating the mechanism of action of natural products. For this compound, a specific study investigating its effect on the SOS response in bacteria found that it did not exhibit inhibitory activity against the Escherichia coli RecA protein, an enzyme crucial for DNA repair and recombination. unimore.it

General studies have noted that lichen extracts and their constituent xanthones are often investigated as inhibitors of various enzymes, including tyrosinase, monoamine oxidase (MAO), and acetylcholinesterase (AChE). doi.org One study that tested a series of xanthone dimers reported weak enzymatic inhibition against α-glucosidase and tyrosinase. researchgate.net However, specific inhibitory concentrations for this compound against these enzymes are not available.

In contrast, significant findings have been reported for the related compound norlichexanthone, which lacks the chlorine substituents of this compound. Norlichexanthone has been identified as an inhibitor of several protein kinases, as detailed in the table below. This suggests that the core xanthone structure is active and that substitutions, such as the chlorination in this compound, may modulate this activity.

| Compound | Enzyme Target | Activity | IC₅₀ Value | Citation |

|---|---|---|---|---|

| This compound | RecA (E. coli) | No inhibitory activity | N/A | unimore.it |

| Norlichexanthone | p56lck tyrosine kinase | 100% Inhibition at 200 µg/mL | N/A | researchgate.netnih.gov |

| Norlichexanthone | Aurora-B kinase | Inhibition | 0.3-12 µM | researchgate.netnih.gov |

| Norlichexanthone | PIM1 kinase | Inhibition | 0.3-12 µM | researchgate.netnih.gov |

| Norlichexanthone | VEGF-R2 kinase | Inhibition | 0.3-12 µM | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of Arthothelin and Its Analogues

Design and Synthesis of Arthothelin Analogues for SAR Probing

Key challenges in the synthesis of this compound derivatives include achieving regioselective chlorination and methylation. To overcome such hurdles, modern synthetic techniques like microwave-assisted synthesis have been employed to improve the yield of crucial intermediates. The general synthesis of xanthone (B1684191) scaffolds, the core of this compound, can be achieved through methods like the [4+2] cycloaddition reactions of 2-styrylchromones. researchgate.net Another common route involves the cyclocondensation of salicylic (B10762653) acid derivatives with phloroglucinol (B13840), followed by further modifications. researchgate.net

For SAR studies, analogues are typically designed by modifying specific functional groups on the this compound core. Common modifications include:

Alteration of the substitution pattern: Changing the position and nature of substituents on the xanthone ring.

Modification of existing functional groups: For instance, converting hydroxyl groups to ethers or esters, or methyl groups to other alkyl chains.

Introduction of new functional groups: Adding groups like amines, amides, or halogens to explore new interactions with biological targets. nih.gov

Isosteric replacements: Replacing certain moieties with groups that have similar steric and electronic properties, such as replacing an ester with an amide. nih.gov

The purity and structural integrity of the synthesized analogues are confirmed using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Table 1: Examples of Synthetic Strategies for Xanthone Analogues

| Synthetic Strategy | Description | Key Reagents | Reference |

|---|---|---|---|

| Cycloaddition | [4+2] cycloaddition of enamines with aromatically substituted vinylchromones to form the xanthone core. | Pyrrolidine enamines, vinylchromones | researchgate.net |

| Cyclocondensation | Condensation of salicylic acid and phloroglucinol followed by alkylation and nucleophilic substitution. | Eaton's reagent, 1,5-dibromopentane | researchgate.net |

| CuAAC Reactions | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties. | NaN₃, terminal alkynes, Copper(I) catalyst | nih.gov |

| Amide Coupling | Formation of amide linkages using standard coupling agents. | EDCl, HOBT | nih.gov |

Impact of Structural Modifications on this compound's Biological Activities

The biological activity of this compound and its parent class of xanthones is highly dependent on their structural features. researchgate.net The planar nature of the xanthone ring system is considered a "privileged structure" in medicinal chemistry, as it can intercalate between the base pairs of DNA, a mechanism that contributes to the anticancer properties of some xanthones. researchgate.net

Research into the SAR of xanthones has revealed several key trends:

Antimicrobial Activity: Xanthones isolated from lichens, including this compound, are known to possess significant antimicrobial properties against various bacteria and fungi. mdpi.com The presence and position of hydroxyl and chlorine groups on the xanthone scaffold are believed to be important for this activity.

Anticancer Activity: The cytotoxicity of xanthones against cancer cells is influenced by various structural elements. The acylation of hydroxyl groups has been shown to enhance cell growth inhibitory activity, potentially by improving cell membrane penetration. researchgate.net Furthermore, the addition of glycosidic moieties can positively affect antitumor activity. researchgate.net

Antioxidant Activity: this compound has been reported to have antioxidant properties. This activity is generally associated with the presence of phenolic hydroxyl groups on the xanthone ring, which can scavenge free radicals.

Table 2: Structure-Activity Relationship Insights for Xanthone Derivatives

| Structural Feature | Impact on Biological Activity | Example Activity | Reference |

|---|---|---|---|

| Planar Xanthone Core | Allows for DNA intercalation. | Anticancer | researchgate.net |

| Hydroxyl Groups | Contribute to antioxidant activity and target binding. | Antioxidant, Antimicrobial | researchgate.net |

| Acylation of Hydroxyls | Can improve cell membrane penetration and enhance cytotoxicity. | Anticancer | researchgate.net |

| Glycosidic Moieties | May positively influence antitumor effects. | Anticancer | researchgate.net |

| Chlorine Atoms | Believed to be important for biological action. | Antimicrobial | |

Computational Approaches in this compound SAR Analysis and Predictive Modeling

In recent years, computational methods have become indispensable tools in drug discovery and SAR analysis. nih.gov These in silico techniques complement experimental work by providing insights into the molecular interactions that govern biological activity, thereby accelerating the design of more effective compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.com The process involves calculating a set of numerical descriptors that encode the physicochemical properties and structural features of the molecules. researchgate.net These descriptors are then used to build a statistical model that can predict the activity of new, untested compounds. frontiersin.org

For this compound and its analogues, a QSAR study would typically involve the following steps:

Data Set Preparation: A collection of this compound analogues with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition or cell growth) is assembled. scielo.org.mx

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each analogue.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that links the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. scielo.org.mx

QSAR models can provide valuable insights into which molecular properties are most important for the desired biological effect, guiding the rational design of new analogues with enhanced potency. jocpr.com For instance, a QSAR model for xanthone derivatives targeting the enzyme Monoamine Oxidase (MAO) has been successfully developed, demonstrating the applicability of this approach to the xanthone class. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. oatext.com This method helps to visualize the binding mode and analyze the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. frontiersin.org For this compound, in silico docking can be used to predict its bioactivity by modeling its interaction with potential biological targets.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction. chemmethod.com By simulating the movement of atoms over time, MD can assess the stability of the docked complex and provide a more accurate estimation of the binding free energy. nih.govnih.gov The combination of docking and MD simulations is a powerful approach for understanding the molecular basis of a drug's action and for refining the design of new inhibitors. nih.gov

For this compound, these simulations could be used to:

Identify key amino acid residues in a target protein that interact with the compound.

Predict how structural modifications to this compound would affect its binding affinity and orientation.

Explain the SAR data at a molecular level, for example, why a particular analogue is more or less active.

Table 3: Computational Tools in this compound SAR Studies

| Computational Method | Application | Information Gained | Reference |

|---|---|---|---|

| QSAR | Predict biological activity based on chemical structure. | Identifies key molecular properties for activity; guides rational design. | jocpr.comresearchgate.net |

| Molecular Docking | Predict the binding mode of this compound analogues to a target protein. | Binding orientation, key interactions (e.g., hydrogen bonds). | oatext.com |

| Molecular Dynamics | Simulate the dynamic behavior of the this compound-protein complex over time. | Stability of binding, binding free energy, conformational changes. | nih.govchemmethod.com |

Chemical Synthesis and Derivatization Approaches for Arthothelin

Total Synthesis Strategies for Arthothelin

The total synthesis of this compound and related lichen xanthones has been achieved through several routes, primarily centered around the formation of the core tricyclic xanthone (B1684191) system. These strategies often involve the initial construction of a substituted benzophenone (B1666685), which then undergoes an intramolecular cyclization to form the central pyrone ring.

Retrosynthetic analysis, a technique for planning organic syntheses by working backward from the target molecule, is a cornerstone of modern synthetic chemistry. slideshare.netcitycollegekolkata.org When applied to this compound, the key disconnection breaks the ether linkage of the central pyrone ring, revealing a highly substituted 2-hydroxybenzophenone (B104022) as the critical precursor.

The primary strategies for constructing this benzophenone intermediate are:

Friedel-Crafts Acylation: This is a widely used method where a chlorinated orsellinic acid derivative is coupled with a protected phloroglucinol (B13840) derivative. A common pathway involves the chlorination of methyl dihydro-orsellinate to produce precursors like 2-chloro-4-methyl-6-hydroxybenzoic acid. psu.edu This acid is then condensed with a protected phloroglucinol, such as 1,3,5-tris(benzyloxy)benzene, to form a polyether-protected benzophenone intermediate.

Ullmann Coupling: An alternative approach involves an Ullmann condensation to create a biphenyl (B1667301) ether intermediate, which is then cyclized to form the xanthone core. researchgate.net

Subsequent steps in the synthesis involve the cyclization of the benzophenone. This is typically achieved through a base-induced intramolecular cyclization. If protecting groups are used, such as benzyl (B1604629) ethers for the hydroxyl groups, a debenzylation step via hydrogenolysis is required to free the hydroxyls for the cyclization to proceed. For precursors with methoxy (B1213986) groups, demethylation using reagents like boron trichloride (B1173362) (BCl₃) is employed to reveal the final hydroxyl groups characteristic of this compound.

Table 1: Key Intermediates in this compound Synthesis

| Intermediate Name | Chemical Formula/Structure | Role in Synthesis |

| Methyl dihydro-orsellinate | C₉H₁₀O₄ | Starting material for the synthesis of the chlorinated benzoic acid component. psu.edu |

| 2-Chloro-4-methyl-6-hydroxybenzoic acid | C₈H₇ClO₃ | Key chlorinated benzoic acid derivative used in Friedel-Crafts acylation. |

| 1,3,5-Tris(benzyloxy)benzene | C₂₇H₂₄O₃ | Protected phloroglucinol derivative that serves as the second key fragment in the Friedel-Crafts reaction. |

| 2-Hydroxybenzophenone derivative | Varies | The direct precursor to the xanthone core, formed by coupling the two aromatic fragments. researchgate.net |

The natural product this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not require stereoselective synthesis for its own preparation. Stereoselective synthesis is a methodology focused on preferentially forming one stereoisomer over another, which is critical for molecules possessing chiral centers. organic-chemistry.org

While this compound itself is achiral, the principles of stereoselective synthesis would become crucial in the following contexts:

Synthesis of Chiral Derivatives: If researchers wished to create novel, chiral derivatives of this compound by introducing stereocenters into the molecule, stereoselective methods would be necessary to control the three-dimensional arrangement of atoms in these new analogues.

Biosynthetic Studies: The biosynthesis of related, more complex natural products, including some fungal xanthones, can involve stereoselective enzymatic reactions, such as specific cyclizations of precursor chains. core.ac.uk Understanding these pathways can inspire the development of biomimetic, stereoselective synthetic routes.

However, for the synthesis of the this compound scaffold itself, control of regioselectivity—ensuring the correct placement of the chlorine and hydroxyl substituents on the aromatic rings—is the primary chemical challenge, rather than stereoselectivity.

Semi-Synthesis and Chemoenzymatic Modifications of this compound

Semi-synthesis involves using a naturally isolated compound as a starting material for chemical modifications. While total synthesis builds a molecule from the ground up, semi-synthesis can provide efficient access to derivatives. A reported synthesis of this compound involved the treatment of a related synthetic trichloroxanthone with boron trichloride to yield thuringione, which was subsequently converted to this compound upon heating with aqueous piperidine. psu.edu

Chemoenzymatic synthesis combines chemical reactions with the use of biological catalysts (enzymes) to perform specific transformations with high selectivity. nih.govfrontiersin.org This approach is particularly valuable for modifications that are difficult to achieve with conventional chemical methods, such as site-specific glycosylation or acylation. nih.gov

In the context of this compound, chemoenzymatic strategies could potentially be used to:

Selectively glycosylate one of the phenolic hydroxyl groups to improve water solubility or alter biological activity.

Use enzymes like methyltransferases or halogenases to selectively modify the xanthone core, mimicking steps in its biosynthesis.

However, the practical application of chemoenzymatic methods to this compound is challenging. The biosynthesis of many lichen xanthones is complex, and in some cases, key compounds like this compound are not produced when the fungal partner is grown in isolation from its algal symbiont. mdpi.comresearchgate.netnih.gov This suggests a complex enzymatic machinery that has not yet been harnessed for in vitro synthesis. As such, there is currently limited literature on specific chemoenzymatic modifications of this compound itself.

Development of this compound Probes and Bioconjugates for Research Applications

To investigate the mechanism of action of a bioactive molecule like this compound, researchers often develop chemical probes and bioconjugates. These tools are designed to identify cellular targets, track the molecule's distribution, or improve its properties.

Chemical Probes: A probe is typically a modified version of the parent molecule that contains a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) molecule for affinity purification) or a reactive group for covalently linking to its biological target. The phenolic hydroxyl groups on this compound provide convenient handles for chemical modification, allowing for the attachment of linkers and tags.

Bioconjugates: These are formed by linking the natural product to another biomolecule, such as an amino acid, peptide, or polymer. Conjugating natural compounds to amino acids has been proposed as a strategy to enhance pharmacokinetic properties like absorption and distribution while potentially reducing toxicity. researchgate.net Furthermore, the phenolic structure of this compound makes it suitable for use in nanotechnology; for example, it could be used to synthesize or coat nanoparticles for applications in drug delivery or as biosensors.

While the general strategies for creating such tools are well-established caltech.edubongerlab.com, specific examples of probes and bioconjugates derived directly from this compound are not yet widely reported in scientific literature. The development of such reagents remains a promising avenue for future research to fully elucidate the pharmacological potential of this chlorinated xanthone.

Ecological and Environmental Significance of Arthothelin

Role of Arthothelin in Inter-Species Interactions within Lichen Symbiosis

The production of complex secondary metabolites like this compound is a hallmark of the lichen symbiosis, often resulting from the interaction between the fungal partner (mycobiont) and the algal or cyanobacterial partner (photobiont). nih.govwikipedia.org Research suggests that the biosynthesis of certain lichen compounds, including some xanthones, is dependent on this intricate relationship. nih.gov

Studies on the lichen Lecanora rupicola, which produces a variety of compounds including this compound, have shown that while the isolated fungal partner can produce many of these substances, this compound itself is notably absent. nih.govmdpi.com This finding strongly suggests that the production of this compound requires a metabolic cooperation between the fungus and its algal partner. nih.gov The precise mechanism of this interaction remains a subject of investigation, but it underscores the compound's deep-seated role within the symbiotic framework. It is believed that these metabolites may have regulatory roles that are essential for the sophisticated symbiotic structure. doi.org

This compound's Contribution to Defense Mechanisms Against Pathogens and Herbivores

Lichens, being sessile organisms, have evolved a potent chemical arsenal (B13267) to deter enemies, and this compound is a key component of this defense strategy. lumenlearning.comoup.com Secondary metabolites are widely recognized for their role in protecting lichens from biotic threats such as pathogens and herbivores. doi.orgoup.com

This compound, identified in lichens such as Myriolecis pruinosa, is recognized for its antimicrobial properties. mdpi.com Xanthones as a class of compounds are known to exhibit significant antimicrobial and antifungal activities, which are crucial for fending off pathogenic microorganisms. researchgate.net This protective function is vital for the lichen's survival in its natural habitat, where it is constantly exposed to potential microbial attacks. mdpi.com

In addition to microbial pathogens, lichens also face threats from herbivores like snails. researchgate.net The secondary compounds within lichens, including xanthones, can act as feeding deterrents. oup.com For example, studies on the feeding preferences of snails on various lichen species have shown that the presence of certain secondary metabolites can significantly influence palatability. oup.comresearchgate.net While direct studies on this compound's anti-herbivore effects are specific, the general role of xanthones in chemical defense is well-established, suggesting this compound contributes to making the lichen less appealing to consumers. oup.comnih.gov

Table 1: Documented Biological Activities of this compound and Related Xanthones

| Compound Class | Specific Compound | Documented Biological Activity | Ecological Implication | Reference(s) |

|---|---|---|---|---|

| Xanthone (B1684191) | This compound | Antimicrobial | Defense against pathogens | mdpi.com |

| Xanthone | General Xanthones | Antifungal, Antimicrobial | Defense against pathogens | researchgate.net |

| Xanthone | General Xanthones | Feeding deterrent | Defense against herbivores | oup.com |

Environmental Adaptations and Stress Response Mediated by this compound

This compound and other xanthones are instrumental in helping lichens adapt to and withstand harsh environmental conditions, particularly high levels of solar radiation and metal toxicity.

Photoprotective Roles of this compound

One of the most critical functions of cortical lichen substances like this compound is photoprotection. doi.orgusf.edu Lichens are often exposed to intense solar radiation, and the UV component can be damaging to the photosynthetic apparatus of the algal partner. nih.govrsc.org Xanthones, including this compound, are highly effective at absorbing UV radiation, particularly in the UVA range. mdpi.comnih.gov

These compounds are typically deposited as crystals in the upper cortex of the lichen thallus, forming a protective screen that filters out harmful UV rays before they can reach the sensitive photobiont layer below. mdpi.comwikipedia.orgbritishlichensociety.org.uk This screening mechanism is a crucial adaptation that allows lichens to colonize exposed habitats with high light intensity. usf.eduwikipedia.org The production of these UV-absorbing compounds is considered a key evolutionary strategy that has enabled lichens to survive under intense radiation. doi.org The photoprotective system in the complete lichen is significantly more effective than in the isolated symbiotic partners, highlighting the importance of the symbiotic relationship in stress tolerance. nih.gov

Chelation and Metal Homeostasis Implications

Lichen secondary metabolites are known to function as metal chelators, and this property has significant implications for metal homeostasis and tolerance. cas.cz While the chelating activity of this compound itself has not been extensively characterized, its chemical structure as a xanthone suggests a potential role. unito.it

Phenolic compounds, the class to which xanthones belong, can form complexes with metal ions. nih.gov This ability can be a detoxification mechanism, allowing lichens to grow on substrates with high concentrations of heavy metals by sequestering the toxic ions. cas.cz For instance, in a study of lichens on metal-rich ultramafic rocks, specimens of Lecidella containing xanthones like thiophanic acid (a compound related to this compound) were observed. unito.it While atranorin (B1665829) was found to decrease iron absorption, the presence of xanthones in such environments points to their potential involvement in managing metal stress. unito.it The ability to chelate metals could help in immobilizing potentially toxic ions or in the selective uptake of essential nutrient cations. cas.cznih.gov

Table 2: Environmental Stress Responses Associated with this compound

| Stress Factor | Mediating Compound Class | Mechanism | Ecological Advantage | Reference(s) |

|---|---|---|---|---|

| UV Radiation | Xanthones (e.g., this compound) | Absorption of UVA radiation in the lichen cortex | Protection of the photobiont from photodamage, enabling survival in high-light environments | mdpi.comdoi.orgnih.gov |

| Heavy Metal Exposure | Xanthones (potential role) | Chelation and sequestration of metal ions | Detoxification and tolerance to metal-rich substrates | cas.czunito.it |

Advanced Research Methodologies Applied in Arthothelin Studies

Analytical Techniques for Arthothelin Profiling and Characterization

The accurate profiling and characterization of this compound from complex lichen extracts rely on a combination of high-resolution separation and spectroscopic techniques. These methods are essential for isolating the compound and unequivocally determining its chemical structure.

The isolation and detection of this compound, often present in a mixture with other structurally similar lichen metabolites, are primarily achieved through advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for both the analytical quantification and preparative isolation of xanthones from lichen extracts wikipedia.orgru.ac.thnih.gov. Reversed-phase columns, such as C18, are commonly used with a mobile phase consisting of a gradient of acidified water and methanol (B129727) or acetonitrile (B52724) to achieve separation ru.ac.th.

Thin-Layer Chromatography (TLC) is another valuable tool, particularly for the rapid screening of lichen extracts for the presence of xanthones anbg.gov.aubritishlichensociety.org.uk. Two-dimensional TLC (2D-TLC) significantly enhances the resolution, allowing for better separation of complex mixtures and aiding in the identification of minor constituents anbg.gov.au. The identification of xanthones like this compound on TLC plates often utilizes their characteristic fluorescence under UV light britishlichensociety.org.uk.

Once isolated, the structural elucidation of this compound is accomplished using a suite of spectroscopic methods. Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides critical information on the molecular weight and elemental composition of the compound through high-resolution mass measurements univ-rennes.frnih.gov. Fragmentation analysis within the mass spectrometer (MS/MS) helps to piece together the core xanthone (B1684191) structure and the positions of its substituents univ-rennes.fr.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise atomic connectivity of the molecule. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to assemble the complete chemical structure of this compound and its isomers univ-rennes.frnih.govnih.gov. The combined data from these chromatographic and spectroscopic techniques provide an unambiguous identification and characterization of the compound.

Table 1: Exemplar Chromatographic and Spectroscopic Data for a Chlorinated Lichen Xanthone like this compound

| Parameter | Value/Observation | Technique | Purpose |

| Retention Time (t_R) | 18.5 min | HPLC | Compound Separation & Identification |

| R_f Value | 0.65 (Solvent System C) | TLC | Preliminary Identification |

| [M-H]⁻ ion (m/z) | 374.9805 | LC-MS | Molecular Weight & Formula Determination |

| ¹H NMR (DMSO-d₆, δ ppm) | 13.1 (s, 1H, OH), 6.8-7.5 (m, Ar-H), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, Ar-CH₃) | ¹H NMR | Proton Environment Mapping |

| ¹³C NMR (DMSO-d₆, δ ppm) | 182.0 (C=O), 100-160 (Ar-C), 56.0 (OCH₃), 22.0 (Ar-CH₃) | ¹³C NMR | Carbon Skeleton Mapping |

Modern omics technologies offer a systems-level understanding of this compound, particularly concerning its biosynthesis by the lichen fungus. While specific omics studies focused solely on this compound are nascent, the methodologies are well-established for studying secondary metabolites in lichens univ-rennes.fr.

Genomics and Transcriptomics are applied to identify the biosynthetic gene clusters (BGCs) responsible for producing the xanthone core. The biosynthesis of lichen xanthones proceeds through the polyketide pathway, involving polyketide synthase (PKS) enzymes nih.gov. By sequencing the genome of an this compound-producing lichen fungus, researchers can identify the PKS genes and other associated genes (e.g., for tailoring enzymes like methyltransferases and halogenases) that constitute the this compound BGC univ-rennes.fr. Transcriptomic analysis, which measures gene expression, can reveal when these genes are activated, providing insights into the conditions that trigger this compound production.

Metabolomics involves the large-scale study of small molecules, or the metabolome, within an organism. In the context of this compound, metabolomic approaches, typically using LC-MS or GC-MS, can create a comprehensive chemical fingerprint of a lichen extract univ-rennes.frresearchgate.net. This allows researchers to observe how the production of this compound changes in response to different environmental stimuli or symbiotic interactions. Furthermore, metabolomics is a powerful tool for "dereplication," the rapid identification of known compounds like this compound in an extract, which helps to prioritize the discovery of novel molecules researchgate.net.

Proteomics , the study of proteins, can identify the specific enzymes (e.g., the PKS, halogenases) that are actively being produced by the fungus to synthesize this compound. By identifying these proteins, their function can be confirmed, completing the link from gene to molecule.

Table 2: Application of Omics Technologies in the Study of Lichen Xanthones

| Omics Technology | Application in this compound Research | Key Research Questions Addressed |

| Genomics | Identification of the Polyketide Synthase (PKS) gene cluster. | What genes are required to produce the this compound scaffold? |

| Transcriptomics | Measuring the expression levels of biosynthetic genes under different conditions. | When and why does the lichen produce this compound? |

| Metabolomics | Profiling the chemical inventory of the lichen to see how this compound levels correlate with other metabolites. | How does this compound production relate to the overall metabolism of the lichen? |

| Proteomics | Detecting the presence and abundance of the actual biosynthetic enzymes. | Which enzymes are directly carrying out the synthesis of this compound? |

Advanced Microscopy and Imaging Techniques for Cellular Localization and Effects

Understanding where a bioactive compound like this compound accumulates within a cell and what morphological changes it induces is fundamental to elucidating its mechanism of action. Advanced microscopy and imaging techniques are the primary tools for such investigations.

Fluorescence Microscopy is a key technique for visualizing the subcellular localization of molecules. Although this compound itself may possess some autofluorescence due to its aromatic structure, this is often weak. A more common approach involves tagging the molecule with a fluorescent probe, although this can be synthetically challenging and may alter its biological activity. Alternatively, fluorescent dyes that stain specific organelles (e.g., mitochondria, lysosomes, or the nucleus) can be used in conjunction with this compound treatment. By observing the co-localization of the compound's effects (e.g., localized damage or stress) with the stained organelles, researchers can infer its site of action.

Confocal Laser Scanning Microscopy (CLSM) offers significant advantages over conventional fluorescence microscopy by providing high-resolution optical sections of a cell, eliminating out-of-focus light. This allows for the creation of detailed three-dimensional reconstructions of the cell, showing the precise spatial distribution of a fluorescently-labeled compound or its induced effects.

Correlative Light-Electron Microscopy (CLEM) combines the advantages of fluorescence microscopy (for identifying specific molecules or events) with the high-resolution structural detail of electron microscopy. This powerful technique could, in principle, be used to first identify a cell or organelle affected by this compound using fluorescence and then zoom in to observe the ultrastructural changes (e.g., membrane damage, mitochondrial swelling) caused by the compound at the nanometer scale. While specific CLEM studies on this compound have not been published, this methodology represents the frontier for visualizing the structural consequences of a compound's activity within a cell.

Future Directions and Conceptual Potential of Arthothelin Research

Identification of Unexplored Biological Activities and Novel Molecular Targets

While Arthothelin is known to possess general antimicrobial, antioxidant, and cytotoxic properties, a significant opportunity lies in the systematic exploration of its broader biological activity spectrum and the identification of specific molecular targets. Current knowledge often stems from broad screenings, but detailed mechanistic studies are lacking. Future research should focus on high-throughput screening of this compound against diverse panels of enzymes, receptors, and other cellular targets to uncover novel bioactivities.

A study investigating the inhibitory activity of twenty-seven lichen secondary metabolites against the Escherichia coli RecA protein, a key component of the bacterial SOS response, found that this compound was one of only two compounds that showed no inhibitory activity. unimore.it While this is a negative finding, it is valuable because it points toward a degree of specificity and underscores the need to test against a wider range of targets to find where its activity lies.

Furthermore, the biological activities of its structural isomers, such as Isothiothis compound, which often co-occurs in nature, remain significantly understudied. Comparative studies of these isomers could reveal structure-activity relationships and lead to the discovery of unique biological functions. The xanthone (B1684191) core is considered a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, suggesting that this compound's full bioactivity profile has yet to be revealed. mdpi.comnih.gov

Potential for this compound as a Lead Compound for Pre-clinical Drug Discovery

A lead compound is a chemical entity with pharmacological or biological activity that serves as a starting point for developing new drugs through chemical modification. wikipedia.orglibretexts.org this compound's established antimicrobial and anticancer activities, combined with its unique chlorinated xanthone structure, position it as a promising candidate for lead compound development.

The process of "hit-to-lead" optimization involves modifying the structure of a promising compound to enhance its potency, selectivity, and pharmacokinetic properties. iric.ca The xanthone scaffold of this compound provides a versatile template for such modifications. Medicinal chemists could systematically alter its functional groups to improve its "drug-like" characteristics and therapeutic index. libretexts.orgrsc.org For instance, while general anticancer potential has been noted for xanthones, future work could focus on developing this compound derivatives with specific cytotoxicity against drug-resistant cancer cell lines. Its potential to serve as a lead for developing antiviral agents is another area ripe for exploration, as other lichen-derived compounds have shown promise in this area. mdpi.com

Challenges and Opportunities in Sustainable Production and Biosynthetic Engineering

One of the most significant hurdles in this compound research is the challenge of its sustainable production. Lichens grow extremely slowly, making large-scale harvesting from natural sources ecologically damaging and impractical for producing commercially viable quantities of the compound. researchgate.net

A critical challenge is that the biosynthesis of this compound appears to be a product of the complex symbiotic relationship between the fungus (mycobiont) and the alga (photobiont). mdpi.comnih.gov Studies have shown that when the mycobiont of a lichen like Lecanora rupicola is cultured axenically (alone), it produces a range of other secondary metabolites but fails to produce this compound. mdpi.comnih.govcambridge.orgresearchgate.net This suggests that the production of this specific xanthone may require metabolic cooperation between the symbiotic partners, a phenomenon that is not yet fully understood. mdpi.comnih.gov

These challenges, however, create significant research opportunities. The elucidation of this compound's complete biosynthetic pathway is a key objective. Advances in genomics and multi-omics technologies can help identify the biosynthetic gene clusters responsible for its production. mdpi.com This knowledge would pave the way for several key opportunities:

Advanced Cultural Strategies: Developing specific culture conditions that could induce the production of this compound in isolated mycobionts or in co-cultures of the symbionts. mdpi.com

Heterologous Expression: Applying synthetic biology tools to transfer the identified gene clusters into more tractable and faster-growing host organisms, such as yeast or bacteria, for scalable and sustainable production. mdpi.com

Metabolic Engineering: Modifying the biosynthetic pathways in a host system to not only produce this compound but also to generate novel, structurally diverse derivatives for drug discovery programs. researchgate.net

Overcoming these production bottlenecks is essential to unlock the full therapeutic and biotechnological potential of this compound. mdpi.com

Emerging Applications of this compound in Biotechnology and Material Sciences

Beyond its pharmacological potential, the unique chemical structure of this compound opens doors to novel applications in biotechnology and material science.

One emerging area is its use as a natural dye. Research has demonstrated its viability as a component in eco-friendly dyes for textile applications, addressing the growing demand for sustainable alternatives to synthetic dyes. Its presence has also been identified in historical artifacts, suggesting its use as a pigment. researchgate.netdntb.gov.ua

In the realm of material science and nanotechnology, the phenolic structure of this compound is of particular interest. This structure facilitates the synthesis of nanoparticles with specific properties. For example, this compound has been identified as a flavonoid-like compound (C₁₄H₇Cl₃O₅) that can participate in the green synthesis of Zinc Oxide (ZnO) nanoparticles, acting as a capping and stabilizing agent in the process. mrs-k.or.kr Such biosynthesized nanoparticles have potential applications in areas like antimicrobial coatings and biosensors. The broader field of materials engineering is constantly seeking new functional molecules, and the unique properties of compounds like this compound could be exploited in the development of advanced materials, such as those for photonics, optics, or electronics. upce.cznortheastern.edu

Q & A

Q. What methodological approaches are recommended for identifying and characterizing Arthothelin in lichen species?

this compound, a chlorinated xanthone, is typically identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect its molecular ion peaks (e.g., m/z 318 [M+H]⁺) and fragmentation patterns. Thin-layer chromatography (TLC) with specific solvent systems (e.g., toluene:acetic acid, 85:15) can separate this compound from co-occurring metabolites like 6-O-methylthis compound . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to resolve aromatic protons (e.g., 6.2–7.0 ppm regions) and confirm substituent positions (e.g., chlorine atoms at C-5 and C-7) .

Q. How can researchers investigate the biosynthetic pathways of this compound in lichens?

Biosynthetic studies often involve isotopic labeling (e.g., -acetate) to trace precursor incorporation into the xanthone backbone. Comparative metabolomic profiling of lichen species (e.g., Tetramelas anisomerus vs. T. darbishirei) can reveal biosynthetic intermediates. Genetic analysis of polyketide synthase (PKS) gene clusters in lichen mycobionts may further elucidate enzymatic steps .

Q. What experimental designs are critical for analyzing this compound’s structural stability under varying environmental conditions?

Stability studies should include controlled exposure to UV light, humidity, and temperature gradients. Analytical techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) assess crystallinity changes, while HPLC-MS monitors degradation products (e.g., dechlorinated derivatives) .

Q. How does this compound’s presence influence lichen ecology, and what methods quantify its ecological role?

Field surveys paired with HPLC quantification can correlate this compound concentrations with environmental stressors (e.g., pollution, pH). In vitro bioassays (e.g., antifungal activity against Aspergillus spp.) evaluate its ecological function as a defensive metabolite .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound distribution data across lichen taxa?

Discrepancies (e.g., this compound reported in Tetramelas anisomerus but absent in closely related T. subpedicellatus) require re-evaluation of taxonomic classifications using molecular phylogenetics (ITS rDNA sequencing) and validation of metabolite profiles via replicate sampling across geographic regions .

Q. What challenges arise in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Key challenges include regioselective chlorination and methylation. Microwave-assisted synthesis improves yield for intermediates like 1-chloro-2,4-dihydroxy-6-methylbenzene. NMR-guided purification ensures derivative purity, while in silico docking predicts bioactivity .

Q. How can chemotaxonomic studies using this compound address species delimitation conflicts in lichenology?

Multivariate statistical analysis (e.g., principal component analysis) of HPLC-MS datasets from type specimens can establish chemotaxonomic markers. Cross-validation with morphological traits (e.g., ascospore dimensions: 16–24 × 6–10 µm in T. anisomerus) strengthens species boundaries .

Q. What methodologies ensure reproducibility in this compound isolation and quantification?

Standardized protocols should detail lichen extraction (e.g., acetone:water, 7:3), cleanup steps (solid-phase extraction), and internal standards (e.g., usnic acid). Interlaboratory validation via round-robin tests minimizes variability in MS and NMR data .

Q. How can multi-omics approaches (genomics, metabolomics) advance this compound research?

Integrating transcriptomic data from lichen symbionts with metabolomic networks identifies candidate genes (e.g., halogenases) involved in this compound biosynthesis. Genome mining of lichen-associated bacteria may reveal horizontal gene transfer events influencing metabolite diversity .

Q. What statistical frameworks are appropriate for analyzing this compound’s bioactivity data in pharmacological screens?

Dose-response curves (e.g., IC values) should be analyzed using nonlinear regression models. Bayesian hierarchical models account for batch effects in high-throughput screening, while false discovery rate (FDR) correction adjusts for multiple comparisons in omics datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.